

# molecular weight of 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

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## Compound of Interest

Compound Name: 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

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## Technical Guide: 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid**. This compound is a valuable bifunctional building block in organic and medicinal chemistry, featuring a carboxylic acid and a Boc-protected amine, making it a key intermediate in the synthesis of more complex molecules, including peptide mimetics and pharmaceutical agents.

## Chemical and Physical Properties

**3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid**, also known as Boc-3-AMBA, is a derivative of benzoic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for selective reactions at the carboxylic acid group, while the amine remains shielded. The Boc group can be readily removed under mild acidic conditions when the amine functionality is required for subsequent synthetic steps.

Data Summary:

The following table summarizes the key quantitative data for **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid**.

| Property   | Value   |
|--|---|
| Molecular Formula                                | C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>                         |
| Molecular Weight                                 | 267.28 g/mol  |
| IUPAC Name                                       | 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid                      |
| CAS Number                                       | 117445-22-4   |
| Appearance                                       | White solid   |
| <sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) | δ 8.06 – 7.95 (m, 2H), 7.58 – 7.50 (m, 1H), 7.44 (t, J = 7.6 Hz, 1H)[1] |

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid** are provided below. These protocols are based on established procedures for Boc protection of aminobenzoic acids.

### 2.1. Synthesis Protocol: Boc Protection of 3-(Aminomethyl)benzoic acid

This protocol describes the synthesis of the title compound starting from 3-(aminomethyl)benzoic acid.[1]

- Materials:
  - 3-(Aminomethyl)benzoic acid (1.0 equiv)
  - Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (2.0 equiv)
  - Sodium bicarbonate (NaHCO<sub>3</sub>) (3.0 equiv)
  - Tetrahydrofuran (THF)

- Deionized water
- 1N Hydrochloric acid (HCl)
- Ethyl acetate
- Petroleum ether
- Procedure:
  - Dissolve 3-(aminomethyl)benzoic acid in a mixture of THF and water.
  - Add a solution of sodium bicarbonate in water to the reaction mixture.
  - To this stirred solution, add a solution of di-tert-butyl dicarbonate in THF.
  - Allow the mixture to stir at room temperature for 12 hours to ensure the reaction goes to completion.
  - After 12 hours, carefully acidify the solution to a pH of approximately 3 using 1N HCl. Precipitation of the product should be observed.
  - Extract the aqueous solution with ethyl acetate.
  - Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
  - Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield pure **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid** as a white solid.<sup>[1]</sup>

## 2.2. Analytical Protocol: Purity and Identity Confirmation

The purity and identity of the synthesized compound can be confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- High-Performance Liquid Chromatography (HPLC):
  - Column: Agilent Eclipse XDB-C18 (250 mm × 4.6 mm).<sup>[1]</sup>

- Mobile Phase: A gradient of methanol and water (containing 1% acetic acid). For example, a gradient from 10% to 90% methanol over 12 minutes.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm.[1]
- Expected Outcome: The purity of the compound should be >95%.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Solvent: Deuterated chloroform (CDCl<sub>3</sub>).
  - <sup>1</sup>H NMR: The resulting spectrum should be consistent with the data presented in the table above, confirming the structure of the title compound.[1]

## Applications in Research and Drug Development

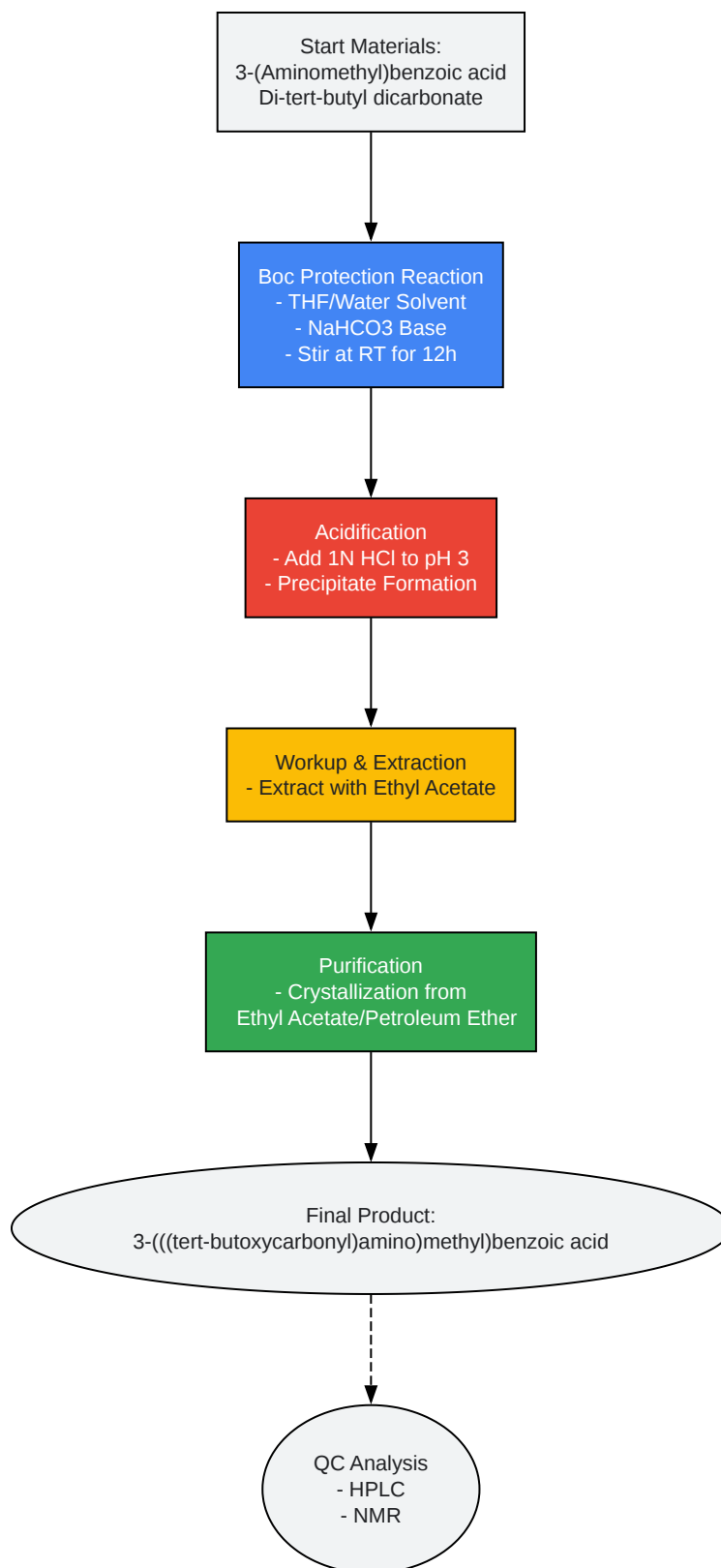
As a bifunctional molecule, **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid** is a versatile building block in medicinal chemistry and materials science.[2][3]

- Peptide Synthesis: It serves as a key intermediate in the synthesis of peptidomimetics and peptide-based therapeutics. The carboxylic acid allows for amide bond formation, while the protected amine can be deprotected for chain extension.[3]
- Pharmaceutical Development: This compound is used in the synthesis of biologically active molecules. Its structure can be incorporated into larger scaffolds to develop therapeutic agents for various diseases.[3] The aminobenzoic acid framework is a common feature in many drug candidates.[4]
- Materials Science: Boc-protected aromatic amino acids are utilized in the design and construction of novel peptide-based frameworks and other ordered molecular architectures.[2][3]

## Visualized Workflow and Pathways

### 4.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid**.



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Caption: Synthesis workflow for **3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid**.

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